molecular formula C18H23BrO2 B116555 2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL CAS No. 15833-07-5

2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL

Katalognummer: B116555
CAS-Nummer: 15833-07-5
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: SORISAYAZBCIQH-XSSYPUMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoestradiol is a brominated derivative of estradiol, a natural estrogen hormone. Its structure features a bromine atom at the 2-position of the aromatic A-ring and a methyl group at the 13-position (C13) in the steroidal backbone (Figure 1). The compound retains the hydroxyl groups at positions 3 and 17, critical for receptor interactions. Synthetically, 2-bromoestradiol is prepared via bromination of estradiol derivatives using N-bromosuccinimide (NBS), as demonstrated in the transformation of derivative 135 to 136 under mild conditions (Scheme 20, ). The bromine substitution introduces steric and electronic effects that modulate binding affinity to estrogen receptors (ERα/ERβ) and metabolic stability, making it a valuable tool for studying estrogen signaling pathways.

Vorbereitungsmethoden

The synthesis of 2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL involves several steps. One common method includes the bromination of 13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Molecular Imaging

Estrogen Receptor (ER) Imaging
One of the primary applications of 2-bromoestradiol is in the field of molecular imaging for breast cancer diagnosis and treatment monitoring. The compound has been studied as a potential PET imaging agent due to its binding affinity to estrogen receptors. For instance, studies have demonstrated that brominated estrogens like 2-bromoestradiol can effectively target ER-positive tumors in preclinical models. This property allows for non-invasive imaging techniques that can aid in the identification and characterization of tumors .

Case Study: PET Imaging with Brominated Estrogens
In a study involving immature female rats, various brominated estrogens were evaluated for their tissue distribution and receptor binding characteristics. Results indicated that 2-bromoestradiol exhibited significant uptake in estrogen-sensitive tissues such as the uterus, suggesting its potential utility in imaging applications where estrogen receptor activity is a critical factor . This finding supports the hypothesis that 2-bromoestradiol could serve as a radiotracer for PET imaging in clinical settings.

Environmental Studies

Surrogate for Estradiol in Tracer Studies
The environmental impact of natural estrogens like estradiol (E2) has raised concerns due to their endocrine-disrupting properties. Research has shown that 2-bromoestradiol can act as a surrogate for E2 in field-scale tracer studies aimed at understanding the fate and transport of estrogens in the environment. In soil and water batch experiments, 2-bromoestradiol demonstrated comparable sorption characteristics to E2, making it a suitable candidate for distinguishing between natural and anthropogenic sources of estrogenic compounds .

Implications for Environmental Monitoring
Using 2-bromoestradiol as a tracer can enhance our understanding of how estrogens behave in various ecosystems. This application is particularly relevant in agricultural contexts where livestock waste may contribute to environmental estrogen levels. By employing brominated analogs like 2-bromoestradiol, researchers can better assess the risks associated with estrogen exposure from agricultural runoff.

Estrogen Receptor Modulation

Inhibition of Estrogen Hydroxylation
Another significant application of 2-bromoestradiol is its role as an inhibitor of estrogen hydroxylase enzymes. This inhibition can alter the metabolism of endogenous estrogens and potentially modulate their physiological effects. Research indicates that 2-bromoestradiol reduces the irreversible binding of estradiol metabolites to microsomal proteins, thereby influencing estrogen signaling pathways .

Potential Therapeutic Uses
Given its ability to modulate estrogen receptor activity and inhibit hydroxylation processes, 2-bromoestradiol could have therapeutic implications in conditions sensitive to estrogen levels, such as certain types of breast cancer or hormonal disorders. Further studies are needed to explore these potential applications fully.

Summary Table: Applications of 2-Bromoestradiol

Application AreaDescriptionKey Findings
Molecular ImagingUsed as a PET imaging agent for ER-positive breast cancerSignificant uptake in ER-sensitive tissues; potential for clinical imaging
Environmental StudiesActs as a surrogate for estradiol in tracer studiesComparable sorption characteristics to E2; useful for assessing environmental impact
Estrogen ModulationInhibits hydroxylation of estrogens; alters metabolic pathwaysReduces binding of estradiol metabolites; potential therapeutic uses

Wirkmechanismus

The compound exerts its effects primarily through binding to estrogen receptors. This binding activates the receptor, leading to the transcription of estrogen-responsive genes. The molecular pathways involved include the activation of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Estradiol (Parent Compound)

  • Structure : Lacks bromine at position 2; identical hydroxyl groups at positions 3 and 15.
  • Biological Activity : High affinity for ERα/ERβ (EC50 ~0.1 nM).
  • Key Difference : Bromination at position 2 in 2-bromoestradiol reduces receptor binding but enhances resistance to enzymatic degradation due to steric hindrance .

11β-Fluoro-12α-Bromoester Derivative (Compound 138)

  • Structure : Contains a fluorine at C11 and a bromine at C12, with an ester group replacing the hydroxyl at C16.
  • Synthesis : Achieved via sequential fluorination and bromination of estradiol derivative 137 using NBS and tetra-n-butylammonium fluoride (Scheme 21, ).
  • Activity : Reduced ER binding compared to estradiol but increased lipophilicity, enhancing blood-brain barrier penetration .

17α-Estradiol (Alfatradiol)

  • Structure : Stereoisomer of estradiol with inverted hydroxyl configuration at C17.
  • Activity : Weak ER agonist (EC50 ~10 nM) but exhibits neuroprotective and antioxidant properties.
  • Comparison : Unlike 2-bromoestradiol, 17α-estradiol lacks halogenation, relying on stereochemistry for altered activity .

Brominated Steroid Derivatives

3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol (Compound 2b)

  • Structure : Polybrominated diphenyl ether (PBDE) with bromination at A- and B-rings.
  • This highlights bromine’s electronic effects on aromatic systems.

3-Bromo-2-methylpropanol (S7)

  • Structure : Simple brominated alcohol with a methyl branch.
  • Role : Demonstrates how bromination adjacent to functional groups (e.g., -OH) alters reactivity and bioactivity, a principle applicable to 2-bromoestradiol’s design .

Comparative Data Table

Compound Molecular Weight (g/mol) Substituents ER Binding Affinity (EC50) Key Application
2-Bromoestradiol ~352.3* 2-Br, 3-OH, 17-OH ~10 nM ER signaling studies
Estradiol 272.4 3-OH, 17-OH 0.1 nM Hormone replacement
17α-Estradiol 272.4 3-OH, 17α-OH ~10 nM Neuroprotection
Compound 138 ~390.2* 11β-F, 12α-Br, 17-ester >100 nM CNS-targeted drug delivery

*Calculated based on estradiol’s structure + bromine (79.9 g/mol).

Key Research Findings

  • Receptor Selectivity : Bromine at position 2 disrupts hydrogen bonding with ERα’s Glu353/Arg394, reducing affinity by ~100-fold compared to estradiol .
  • Metabolic Stability : 2-Bromoestradiol exhibits a 3-fold longer half-life in hepatic microsomes than estradiol due to bromine’s steric protection of the A-ring .
  • Synthetic Challenges : Bromination at position 2 requires precise conditions to avoid over-bromination, as seen in PBDE synthesis (e.g., compound 2b vs. 2a ) .

Biologische Aktivität

2-Bromoestradiol, specifically the compound 2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL, is a synthetic derivative of estradiol that exhibits significant biological activity. This compound has garnered attention for its potential use in research and therapeutic applications related to estrogen signaling and receptor interactions.

  • Molecular Formula : C18H23BrO2
  • Molecular Weight : 351.3 g/mol
  • IUPAC Name : (8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
  • CAS Number : 15833-07-5

The biological activity of 2-Bromoestradiol is primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, the compound activates various signaling pathways that regulate gene expression involved in reproductive and endocrine functions. The unique bromine substitution in its structure can influence both its receptor binding affinity and biological effects compared to natural estrogens.

Biological Activity Overview

  • Estrogen Receptor Binding Affinity
    • Studies have shown that 2-Bromoestradiol exhibits differential binding affinities for ERα and ERβ. For instance:
      • The relative binding affinity (RBA) for ERα is approximately 4% that of estradiol (E2), indicating a significantly lower affinity compared to natural estrogens .
      • This differential binding can impact the physiological responses mediated by these receptors.
  • Effects on Cell Proliferation
    • In vitro studies indicate that 2-Bromoestradiol can modulate cell proliferation in estrogen-sensitive tissues. For example:
      • In mammary tumor models induced by DMBA (dimethylbenzanthracene), the compound demonstrated selective uptake in ER-positive tumors .
      • This suggests potential applications in targeting estrogen-dependent cancers.
  • Impact on Gene Expression
    • The compound has been shown to influence the expression of genes associated with cell growth and differentiation through its action on estrogen-responsive elements (EREs) within target genes .

Comparative Studies

A comparative analysis of various bromoestrogens highlights the distinct biological profiles of 2-Bromoestradiol relative to other estrogenic compounds:

CompoundRBA for ERαRBA for ERβBiological Effects
Estradiol100%100%Strong proliferative effects
2-Bromoestradiol4%VariableReduced proliferative effects
16α-[77Br]bromoestradiolHigher than 2-Br-E2ModerateEnhanced retention in target tissues

Case Studies

  • In Vivo Imaging Applications
    • Research utilizing radiolabeled forms of bromoestrogens has demonstrated their utility in PET imaging of ER-positive tumors. The high selectivity and retention in target tissues make these compounds valuable for non-invasive imaging techniques .
  • Therapeutic Potential
    • Due to its ability to selectively engage estrogen receptors with altered affinity profiles, 2-Bromoestradiol is being investigated for its potential role in hormone replacement therapy and treatment strategies for estrogen-related disorders such as breast cancer.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the bromination step in synthesizing 2-bromoestradiol derivatives?

Bromination of steroidal frameworks requires precise control of reaction conditions (temperature, solvent, stoichiometry) to avoid over-bromination or side reactions. For example, bromine in diethyl ether at 0°C with gradual warming to room temperature ensures selective substitution at the 2-position, as demonstrated in analogous procedures for brominated ethanones . Monitoring via TLC or HPLC is critical to confirm reaction completion.

Q. How can spectroscopic methods (NMR, X-ray crystallography) resolve structural ambiguities in this compound’s cyclopenta[a]phenanthrene backbone?

Single-crystal X-ray diffraction (e.g., at 100 K) provides definitive stereochemical confirmation of the 13S,17S configuration and methyl group orientation . 1^1H- and 13^13C-NMR should focus on coupling constants for decahydro ring protons and NOE correlations to validate spatial proximity of substituents .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Estrogen receptor (ER) binding assays (competitive displacement using 3^3H-estradiol) and cell proliferation studies in ER-positive cell lines (e.g., MCF-7) are foundational. Include controls for non-specific binding and cytotoxicity, referencing protocols from steroidal pharmacology studies .

Advanced Research Questions

Q. How do enantiomeric purity and methyl group configuration (13S vs. 13R) influence receptor binding kinetics?

Use chiral HPLC or capillary electrophoresis to separate enantiomers. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Theoretical docking studies (AutoDock Vina) can model steric clashes caused by 13-methyl orientation, correlating with empirical data .

Q. What computational strategies predict the metabolic stability of 2-bromoestradiol analogs in hepatic microsomes?

Density functional theory (DFT) calculates electron density around the bromine atom to predict susceptibility to cytochrome P450-mediated dehalogenation. Combine with molecular dynamics simulations (COMSOL Multiphysics) to assess solvent accessibility of reactive sites . Validate with in vitro microsomal stability assays .

Q. How can contradictory data on this compound’s agonism/antagonism in ER subtypes be reconciled?

Design dual-luciferase reporter assays in ERα- vs. ERβ-transfected cells under varying co-activator conditions. Analyze dose-response curves using the Hill equation and compare with structural analogs to identify substituent-specific effects. Cross-reference with crystallographic data on ligand-receptor interactions .

Q. Methodological Guidance

Q. What experimental controls are essential for validating synthetic purity in multi-step syntheses?

  • Step-specific controls : Intermediate characterization via 1^1H-NMR and mass spectrometry.
  • Process controls : Monitor bromine excess via iodometric titration .
  • Final purity : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and spiking experiments with known impurities .

Q. How should researchers address discrepancies between computational predictions and empirical binding data?

Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Incorporate solvent effects explicitly and validate with alchemical free energy calculations (MBAR/FEP). Cross-check with mutation studies (e.g., ERα-L384A) to identify critical binding residues .

Q. What frameworks guide hypothesis-driven research on structure-activity relationships (SAR) for brominated steroids?

Apply the quadripolar model:

  • Theoretical pole : Estrogen receptor signaling pathways.
  • Epistemological pole : SAR hypotheses (e.g., bromine’s electronegativity vs. steric bulk).
  • Morphological pole : Crystallographic data and molecular descriptors (logP, polar surface area).
  • Technical pole : High-throughput screening and QSAR modeling .

Q. Data Interpretation and Reporting

Q. How to statistically analyze dose-response data for partial agonists/antagonists?

Use nonlinear regression (GraphPad Prism) with the “log(agonist) vs. response – Variable slope” model. Report EC50_{50}/IC50_{50}, Hill coefficients, and maximal efficacy (% of control). For partial effects, apply the Operational Model of Agonism to estimate τ (transducer ratio) .

Q. What standards ensure reproducibility in crystallographic studies of steroidal compounds?

  • Data collection : Resolution ≤ 1.0 Å, Rmerge_{merge} < 5%.
  • Refinement : Anisotropic displacement parameters for non-H atoms.
  • Validation : Rfree_{free} within 2% of Rwork_{work}; CheckCIF/PLATON alerts resolved .

Eigenschaften

CAS-Nummer

15833-07-5

Molekularformel

C18H23BrO2

Molekulargewicht

351.3 g/mol

IUPAC-Name

(8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1

InChI-Schlüssel

SORISAYAZBCIQH-XSSYPUMDSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)Br)O

Kanonische SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O

Piktogramme

Irritant; Health Hazard

Synonyme

2-Bromo-estradiol;  2-Bromo-1,3,5(10)-estratriene-3,17β-diol;  2-Bromo-β-estradiol;  2-Bromoestradiol;  NSC 105460

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.